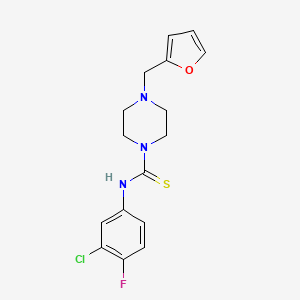

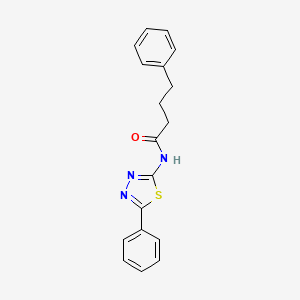

![molecular formula C17H18FN3O3S B4855370 4-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B4855370.png)

4-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide

Descripción general

Descripción

The compound “4-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide” is an organic compound. It is a derivative of piperazine, which is a heterocyclic amine . The compound contains a sulfonyl group attached to a benzamide group, and a fluorophenyl group attached to the piperazine ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 4-(4-fluorobenzyl)piperazin-1-yl]-based compounds involved the optimization of parent compounds . The process involved the use of weak inorganic bases like potassium phosphate or cesium carbonate for the arylation step .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques . For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . UV spectroscopy can provide information about the electronic transitions within the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using various techniques . For instance, the compound can undergo N-arylation reactions . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .Aplicaciones Científicas De Investigación

Equilibrative Nucleoside Transporters (ENTs) Inhibition

- Compound Activity : 4-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide (also known as FPMINT) is a novel inhibitor of ENTs. It exhibits greater selectivity for ENT2 over ENT1 .

- Most Potent Inhibitor : Compound 3c, an FPMINT analogue, significantly reduces [3H]uridine uptake in both ENT1 and ENT2 without affecting Km. It is irreversible and non-competitive .

Antibacterial Activity

- Example : A benzoylcarbopiperazinyl derivative demonstrated potent growth inhibition against ciprofloxacin-resistant Pseudomonas aeruginosa (CRPA) with MIC values as low as 16 μg/mL, outperforming ciprofloxacin .

Antiviral Potential

Urease Inhibition

- Benzimidazole Derivatives : Although not directly related to the parent compound, synthesized benzimidazole derivatives have demonstrated effectiveness as urease inhibitors .

Molecular Structure Studies

- Crystal and Molecular Structure : The compound’s crystal and molecular structure have been determined by single-crystal X-ray diffraction. Computational studies using density functional theory (DFT) provide insights into its ground-state geometry .

Cytotoxicity Profile

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with proteins such as ent1 . ENT1 is a protein of 40 kDa that plays a crucial role in nucleoside transport across cell membranes .

Mode of Action

This interaction could potentially alter the transport of nucleosides across cell membranes if ENT1 is indeed a target .

Biochemical Pathways

Given the potential interaction with ent1, it may influence nucleoside transport pathways .

Result of Action

If the compound does interact with ent1, it could potentially alter the transport of nucleosides across cell membranes, impacting cellular processes that rely on these molecules .

Propiedades

IUPAC Name |

4-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3S/c18-14-3-5-15(6-4-14)20-9-11-21(12-10-20)25(23,24)16-7-1-13(2-8-16)17(19)22/h1-8H,9-12H2,(H2,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBGXWNIYQPRDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-chlorobenzyl)thio]-5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4855314.png)

![7-isobutyl-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4855327.png)

![N-cyclopentyl-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4855328.png)

![3-[(4-chloro-1H-pyrazol-1-yl)methoxy]-N-(2,3-dimethylcyclohexyl)benzamide](/img/structure/B4855337.png)

![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(1-ethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B4855354.png)

![1-[2-(benzylamino)-4-methyl-5-pyrimidinyl]ethanone](/img/structure/B4855382.png)

![4-chloro-5-[(2-methoxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B4855387.png)

![3-{3-(4-biphenylyl)-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B4855397.png)

![2-phenyl-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4855404.png)